An In-depth Technical Guide to the ¹H and ³¹P NMR Chemical Shifts of 3-[(Dichlorophosphinyl)oxy]propanoic Acid Benzyl Ester
An In-depth Technical Guide to the ¹H and ³¹P NMR Chemical Shifts of 3-[(Dichlorophosphinyl)oxy]propanoic Acid Benzyl Ester
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the anticipated ¹H and ³¹P Nuclear Magnetic Resonance (NMR) spectra of 3-[(Dichlorophosphinyl)oxy]propanoic Acid Benzyl Ester. As a molecule containing key structural motifs relevant to medicinal chemistry and materials science, a thorough understanding of its NMR characteristics is paramount for its synthesis, characterization, and quality control. This document will delve into the predicted chemical shifts and coupling constants, the underlying principles influencing these spectral features, a detailed protocol for spectral acquisition, and a discussion on the interpretation of the data. The insights provided herein are grounded in established NMR theory and data from analogous structures, offering a robust framework for researchers working with this and related organophosphorus compounds.
Introduction: The Significance of NMR in Characterizing Organophosphorus Compounds
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the structural elucidation of organic molecules. For organophosphorus compounds, the presence of the spin-active ³¹P nucleus, with a natural abundance of 100%, provides an additional, highly sensitive spectroscopic handle.[1][2] The chemical environment of the phosphorus atom is exquisitely sensitive to the nature of its substituents, its oxidation state, and its coordination number, resulting in a wide range of chemical shifts that are highly diagnostic of structure.[3][4]
The title compound, 3-[(Dichlorophosphinyl)oxy]propanoic Acid Benzyl Ester, presents a fascinating case for NMR analysis. It combines the functionalities of a propanoic acid derivative, a benzyl ester, and a dichlorophosphate group. The interplay of these groups and their influence on the electronic environment of the various protons and the phosphorus nucleus will be reflected in the ¹H and ³¹P NMR spectra. This guide will systematically deconstruct the expected spectral features, providing a detailed roadmap for the analysis of this molecule.
Predicted ¹H and ³¹P NMR Spectral Data
The chemical shifts in NMR are profoundly influenced by the electronic environment of the nucleus being observed.[5][6] Electron-withdrawing groups tend to deshield nearby nuclei, causing their signals to appear at higher chemical shifts (downfield), while electron-donating groups have the opposite effect. In the case of 3-[(Dichlorophosphinyl)oxy]propanoic Acid Benzyl Ester, the dichlorophosphinyl group and the ester carbonyl are strongly electron-withdrawing, which will significantly impact the chemical shifts of the adjacent methylene protons.
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to exhibit four distinct sets of signals corresponding to the different proton environments in the molecule. The predicted chemical shifts, multiplicities, and coupling constants are summarized in the table below.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-a (C₆H₅) | 7.30 - 7.45 | Multiplet | - | Protons of the aromatic ring of the benzyl group. The exact chemical shifts can be influenced by the solvent. |
| H-b (CH₂-Ph) | ~5.15 | Singlet | - | Methylene protons of the benzyl group. The singlet nature arises from the absence of adjacent protons. The chemical shift is downfield due to the adjacent oxygen and phenyl group.[7] |
| H-c (O-CH₂) | ~4.50 | Triplet | ³J(H-c, H-d) ≈ 6-7 Hz | Methylene protons adjacent to the dichlorophosphinyloxy group. This group is strongly electron-withdrawing, leading to a significant downfield shift. |
| H-d (CH₂-COO) | ~2.90 | Triplet | ³J(H-d, H-c) ≈ 6-7 Hz | Methylene protons alpha to the carbonyl group. The carbonyl group is also electron-withdrawing, resulting in a downfield shift, though less pronounced than for H-c. |
Note: Chemical shifts are approximate and can be influenced by the choice of solvent, concentration, and temperature.[8][9]
Predicted ³¹P NMR Data
The ³¹P NMR spectrum is expected to show a single resonance, as there is only one phosphorus atom in the molecule. The chemical shift of this signal is highly indicative of the phosphorus environment.
| Phosphorus Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| P=O(Cl)₂ | +3 to +10 | Singlet (proton-decoupled) or Triplet (proton-coupled) | The chemical shift range for dichlorophosphates typically falls in this region.[4] In a proton-coupled spectrum, the signal would be split into a triplet by the two adjacent H-c protons (³J(P, H) coupling). |
Experimental Protocol for NMR Data Acquisition
The acquisition of high-quality NMR spectra is contingent upon careful sample preparation and the selection of appropriate experimental parameters. The following protocol provides a detailed methodology for obtaining the ¹H and ³¹P NMR spectra of 3-[(Dichlorophosphinyl)oxy]propanoic Acid Benzyl Ester.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that will fully dissolve the compound and is chemically inert. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules.[10] However, given the potential for reactivity of the dichlorophosphinyl group, an aprotic solvent like deuterated acetonitrile (CD₃CN) or deuterated dichloromethane (CD₂Cl₂) may be more suitable. The choice of solvent can influence chemical shifts.[11]
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the ¹H spectrum to 0.00 ppm.[12][13] For the ³¹P spectrum, an external standard of 85% H₃PO₄ is typically used, assigned a chemical shift of 0 ppm.[1]
Instrument Parameters
The following are general parameters for a modern NMR spectrometer (e.g., 400 or 500 MHz).
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).[14]
-
Spectral Width: Approximately 12-15 ppm, centered around 6 ppm.
-
Number of Scans: 16-32 scans should be sufficient for a good signal-to-noise ratio.
-
Relaxation Delay: A delay of 1-2 seconds between scans is typically adequate.
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments for proton decoupling).[14]
-
Spectral Width: A wide spectral width of approximately 250 ppm, centered around 50 ppm, to ensure the signal is captured.
-
Number of Scans: 64-128 scans may be necessary to achieve a good signal-to-noise ratio, depending on the concentration.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended for quantitative analysis.
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID).
-
Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the ¹H spectrum to the TMS signal at 0.00 ppm. The ³¹P spectrum should be referenced to the external H₃PO₄ standard at 0 ppm.
-
Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. The expected integration ratio for H-a:H-b:H-c:H-d is 5:2:2:2.
-
Peak Picking: Identify the chemical shifts of the peaks in both the ¹H and ³¹P spectra.
Visualization of Molecular Structure and Experimental Workflow
Diagrams are essential for visualizing the relationships between molecular structure, experimental procedures, and the resulting data.
Caption: Relationship between the molecule and its NMR data.
Caption: Key steps in the NMR experimental workflow.
Conclusion: A Powerful Analytical Approach
The combination of ¹H and ³¹P NMR spectroscopy provides a powerful and comprehensive approach for the structural characterization of 3-[(Dichlorophosphinyl)oxy]propanoic Acid Benzyl Ester. By understanding the predicted chemical shifts and coupling patterns, researchers can confidently verify the synthesis of this molecule, assess its purity, and gain insights into its electronic structure. The detailed experimental protocol provided in this guide offers a robust starting point for obtaining high-quality NMR data. As with any spectroscopic analysis, a careful and systematic approach, grounded in a solid understanding of the underlying principles, is key to successful structural elucidation.
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